molecular formula C18H12BrNOS B15236560 4-(3-Bromo-5-(4-methoxyphenyl)thiophen-2-YL)benzonitrile

4-(3-Bromo-5-(4-methoxyphenyl)thiophen-2-YL)benzonitrile

Katalognummer: B15236560
Molekulargewicht: 370.3 g/mol
InChI-Schlüssel: GQQOXGAGMBWFGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Bromo-5-(4-methoxyphenyl)thiophen-2-YL)benzonitrile is a synthetic organic compound with the molecular formula C18H12BrNOS. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-5-(4-methoxyphenyl)thiophen-2-YL)benzonitrile typically involves the following steps:

    Methoxylation: The addition of a methoxy group to the phenyl ring.

    Nitrile Formation:

These reactions are usually carried out under controlled conditions using specific reagents and catalysts. For example, the bromination step may involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Bromo-5-(4-methoxyphenyl)thiophen-2-YL)benzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

4-(3-Bromo-5-(4-methoxyphenyl)thiophen-2-YL)benzonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(3-Bromo-5-(4-methoxyphenyl)thiophen-2-YL)benzonitrile involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular targets involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(3-Bromo-5-(4-methoxyphenyl)thiophen-2-YL)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C18H12BrNOS

Molekulargewicht

370.3 g/mol

IUPAC-Name

4-[3-bromo-5-(4-methoxyphenyl)thiophen-2-yl]benzonitrile

InChI

InChI=1S/C18H12BrNOS/c1-21-15-8-6-13(7-9-15)17-10-16(19)18(22-17)14-4-2-12(11-20)3-5-14/h2-10H,1H3

InChI-Schlüssel

GQQOXGAGMBWFGZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=CC(=C(S2)C3=CC=C(C=C3)C#N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.